4-Methoxyphenylurea

Description

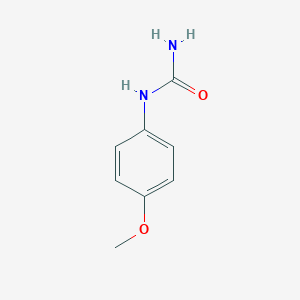

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUKYDVWVXRPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075090 | |

| Record name | Urea, (4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566-42-3 | |

| Record name | N-(4-Methoxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1566-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxyphenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1566-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, (4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1V409A9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyphenylurea: Structure, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Methoxyphenylurea, a molecule of significant interest in contemporary chemical and pharmaceutical research. We will delve into its fundamental chemical structure, physicochemical properties, and established synthetic routes. Furthermore, this document will explore the compound's reactivity, spectroscopic signature, and its emerging applications within the field of drug development, all grounded in established scientific literature.

Molecular Structure and Chemical Identity

This compound, also known as p-methoxyphenylurea, is an aromatic organic compound belonging to the urea family. Its structure is characterized by a central urea core (-NH-C(O)-NH-) substituted with a 4-methoxyphenyl group on one of the nitrogen atoms.

The IUPAC name for this compound is (4-methoxyphenyl)urea[1]. Its chemical structure can be visualized as a benzene ring where a methoxy group (-OCH₃) and a ureido group (-NHCONH₂) are attached at the para (1,4) positions.

dot graph "Chemical_Structure_of_this compound" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];

// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; O1 [label="O"]; N2 [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; O2 [label="O"]; C8 [label="C"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C4 -- O2; O2 -- C8; N1 -- C7; C7 -- O1 [style=double]; C7 -- N2;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,2.5!"]; C7 [pos="0,4!"]; O1 [pos="-1,4.5!"]; N2 [pos="1,4.5!"]; O2 [pos="0,-2.5!"]; C8 [pos="0,-4!"];

// Aromatic ring representation (approximated with double bonds) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; } Caption: 2D Chemical Structure of this compound.

The presence of the electron-donating methoxy group and the hydrogen-bonding capabilities of the urea moiety are key determinants of its chemical behavior and biological activity.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| CAS Number | 1566-42-3 | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | Data not available in search results | |

| logP (octanol/water) | 0.887 | [5] |

| Chemical Stability | Stable under recommended storage conditions. | [5] |

Toxicological Profile:

Based on aggregated GHS information, this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[1]. Standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound to avoid skin and eye contact[5]. It is not classified as a known or suspected carcinogen by IARC[5].

Synthesis of this compound

The synthesis of substituted ureas is a well-established process in organic chemistry. A common and efficient method for the preparation of this compound involves the reaction of a primary amine with an isocyanate.

dot graph Synthesis_Workflow { rankdir=LR; bgcolor="#F1F3F4";

node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

p_anisidine [label="p-Anisidine\n(4-Methoxyaniline)"]; isocyanate_precursor [label="Isocyanate Precursor\n(e.g., Potassium Cyanate)"]; acid [label="Acidic Workup"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

p_anisidine -> reaction [label="Reacts with"]; isocyanate_precursor -> reaction; reaction [label="Nucleophilic Addition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction -> intermediate [label="Forms Intermediate"]; intermediate [label="Intermediate Salt"]; intermediate -> acid; acid -> product [label="Yields"]; } Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from p-Anisidine

This protocol is based on established methods for the synthesis of aryl ureas from primary amines.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Potassium cyanate

-

Concentrated hydrochloric acid

-

Water

-

Ethanol

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve p-anisidine in a suitable volume of water containing a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt.

-

Reaction with Cyanate: To the stirred solution, add a solution of potassium cyanate in water portion-wise. The reaction mixture is typically heated to facilitate the reaction.

-

Precipitation: Upon cooling, this compound will precipitate out of the solution.

-

Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

The synthesis of the starting material, p-anisidine, can be achieved through the reduction of 4-nitroanisole[6]. 4-nitroanisole itself can be synthesized from benzene through a sequence of bromination, nitration, and nucleophilic substitution with a methoxide source[7].

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific, detailed spectra were not available in the search results, the expected characteristics can be predicted based on its molecular structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons of the urea moiety. The aromatic protons on the phenyl ring will likely appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to their coupling. The methoxy protons will present as a sharp singlet at approximately δ 3.7-3.8 ppm. The NH and NH₂ protons of the urea group will appear as broad singlets, with their chemical shifts being solvent-dependent. For a related compound, 2-(2-oxoimidazolidin-1-yl)ethyl-N-(4-methoxyphenyl) urea, the methoxy protons appear as a singlet at 3.67 ppm, and the aromatic protons as multiplets between 6.76-6.87 ppm and 7.24-7.32 ppm[8].

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the carbonyl carbon of the urea group (typically in the range of δ 155-165 ppm), the aromatic carbons, and the methoxy carbon (around δ 55 ppm)[9][10][11]. The aromatic carbons will have distinct chemical shifts depending on their substitution pattern.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups[12][13][14][15][16].

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the urea group.

-

C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ due to the carbonyl (C=O) stretching of the urea moiety.

-

C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.

-

C-O Stretching: A characteristic band for the aryl-alkyl ether linkage of the methoxy group, typically around 1250 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound[17][18][19][20].

-

Molecular Ion Peak: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (166.18 g/mol )[1].

-

Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the urea moiety and the methoxy group, leading to characteristic fragment ions.

Applications in Drug Development

The urea functionality is a key pharmacophore in a multitude of clinically approved drugs and compounds under investigation[21]. Substituted phenylureas, in particular, have garnered significant attention in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets, thereby modulating their activity[21].

While specific biological activities for this compound were not extensively detailed in the provided search results, the broader class of substituted phenylurea derivatives has shown promise in several therapeutic areas:

-

Enzyme Inhibition: Phenylurea derivatives have been designed and synthesized as potent inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy[22]. The urea moiety often plays a crucial role in binding to the active site of the enzyme.

-

Receptor Agonism and Antagonism: Substituted phenylureas have been explored as long-acting β2-adrenoreceptor agonists, which are important in the treatment of respiratory diseases like asthma[23].

-

Kinase Inhibition: The 1,3-diphenylurea scaffold is a component of several kinase inhibitors, targeting enzymes like c-MET and VEGFR-2, which are implicated in cancer cell proliferation and angiogenesis[24].

-

Anticancer and Antioxidant Activity: Novel derivatives incorporating the (4-methoxyphenyl)amino moiety have demonstrated both antioxidant and anticancer activities against various cell lines[25]. Certain N-(4-methoxy-phenyl) derivatives have also been identified as potent cytotoxic antitubulin agents[26].

The presence of the 4-methoxyphenyl group in this compound can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, which are critical considerations in drug design. The methoxy group can be a site for metabolic transformation, which can either lead to activation or deactivation of the compound.

Conclusion

This compound is a compound with a well-defined chemical structure and predictable physicochemical properties. Its synthesis is straightforward, relying on established organic chemistry principles. The true potential of this molecule, however, lies in its application as a scaffold or building block in the design and discovery of novel therapeutic agents. The versatility of the substituted phenylurea motif, combined with the electronic and steric properties imparted by the 4-methoxy group, makes this compound a valuable tool for researchers and scientists in the ongoing quest for new and effective medicines. Further investigation into its specific biological targets and mechanisms of action will undoubtedly open up new avenues for its application in drug development.

References

- Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(5), 1545-1548. [Link]

- Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. (n.d.). National Institutes of Health (NIH). [Link]

- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2021). Molecules, 26(11), 3191. [Link]

- Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2022). RSC Advances, 12(45), 29285-29304. [Link]

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules, 25(21), 5183. [Link]

- Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (2011). ACS Medicinal Chemistry Letters, 2(9), 675-679. [Link]

- Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2022). International Journal of Molecular Sciences, 23(3), 1188. [Link]

- p-Anisidine, 2-nitro-. (n.d.). Organic Syntheses. [Link]

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

- (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. (2019).

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals, 14(11), 1106. [Link]

- 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3. (n.d.). Chemsrc. [Link]

- Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Homework.Study.com. [Link]

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (n.d.). CORE. [Link]

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

- Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]

- p-Methoxyphenylurea. (n.d.). PubChem. [Link]

- 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

- 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. (2014).

- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (n.d.).

- p-Methoxyphenylurea. (n.d.). precisionFDA. [Link]

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetochemistry, 4(4), 48. [Link]

- p-Anisidine. (n.d.). Wikipedia. [Link]

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. [Link]

- Infrared Spectra of Some Common Functional Groups. (2022). Chemistry LibreTexts. [Link]

- Infrared Spectroscopy. (n.d.).

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

- 29.6 Infrared (IR) Spectroscopy. (n.d.). eCampusOntario Pressbooks. [Link]

- Analytical strategy to investigate 3,4-methylenedioxypyrovalerone (MDPV) metabolites in consumers' urine by high-resolution mass spectrometry. (2015).

- Urine analysis of 3,4-methylenedioxypyrovalerone in opioid-dependent patients by gas chromatography-mass spectrometry. (2012). Journal of Analytical Toxicology, 36(7), 488-493. [Link]

- Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case. (2014). Legal Medicine, 16(5), 281-286. [Link]

Sources

- 1. p-Methoxyphenylurea | C8H10N2O2 | CID 74066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound | 1566-42-3 [chemicalbook.com]

- 4. (4-Methoxyphenyl)urea | 1566-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3 | Chemsrc [chemsrc.com]

- 6. p-Anisidine - Wikipedia [en.wikipedia.org]

- 7. homework.study.com [homework.study.com]

- 8. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 17. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Urine analysis of 3,4-methylenedioxypyrovalerone in opioid-dependent patients by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case | springermedizin.de [springermedizin.de]

- 21. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of (4-Methoxyphenyl)urea

An In-depth Technical Guide to the Synthesis of (4-Methoxyphenyl)urea

(4-Methoxyphenyl)urea, also known as p-methoxyphenylurea or p-anisylurea, is a key chemical intermediate whose structural motif is present in a wide array of biologically active compounds and functional materials. The urea functional group is a potent hydrogen bond donor and acceptor, a characteristic that allows it to interact effectively with biological receptors, making it a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for anticancer, antimicrobial, and herbicidal activities. This guide provides an in-depth exploration of the primary synthetic pathways to (4-Methoxyphenyl)urea, designed for researchers and professionals in drug development and chemical synthesis. We will dissect the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to guide methodology selection.

Retrosynthetic Analysis and Core Strategies

A retrosynthetic analysis of the target molecule, (4-Methoxyphenyl)urea, reveals two primary disconnection points around the urea carbonyl group. This leads to two principal synthetic strategies:

-

Strategy A: Isocyanate-Based Synthesis. This involves the formation of a bond between an isocyanate and an amine (or ammonia). This is the most prevalent and industrially significant approach.

-

Strategy B: Direct Carbamoylation. This strategy involves introducing the carbamoyl group (-CONH₂) onto the p-anisidine core using a suitable reagent like urea or isocyanic acid.

This guide will elaborate on the practical execution of these strategies, detailing the underlying mechanisms and operational considerations.

Caption: General mechanism for urea formation from an isocyanate.

Generation of the Isocyanate Intermediate

The critical precursor, 4-methoxyphenyl isocyanate, is not always commercially available or may be expensive. Therefore, its synthesis from the readily available p-anisidine (4-methoxyaniline) is a common preliminary step.

Phosgenation: The traditional industrial method involves treating p-anisidine with the highly toxic phosgene (COCl₂). [1]This reaction proceeds through a carbamoyl chloride intermediate. Due to the extreme hazards associated with phosgene, safer alternatives are strongly preferred in a laboratory setting.

Phosgene Surrogates: Triphosgene, a stable, crystalline solid, is a widely used and safer substitute for phosgene. [2][3]It decomposes in the presence of a base (like triethylamine) to generate three equivalents of phosgene in situ, minimizing exposure risks. The subsequent reaction with the amine proceeds as with phosgene. [2]Other reagents like chlorosulfonyl isocyanate can also be used to generate the urea in a one-pot method. [4]

Experimental Protocol: Two-Step Synthesis via Triphosgene

This protocol details the synthesis of (4-Methoxyphenyl)urea from p-anisidine using triphosgene, followed by reaction with ammonia.

Step A: Synthesis of 4-Methoxyphenyl Isocyanate (Intermediate)

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, dissolve p-anisidine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

-

Triphosgene Addition: Dissolve triphosgene (0.34 eq, a slight excess to ensure full conversion) in a minimal amount of anhydrous THF and add it to the dropping funnel.

-

Reaction: Add the triphosgene solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10 °C. The formation of triethylamine hydrochloride is observed as a white precipitate.

-

Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the strong isocyanate -N=C=O stretch around 2250-2270 cm⁻¹).

Step B: Synthesis of (4-Methoxyphenyl)urea

-

Ammonia Addition: Cool the reaction mixture containing the in situ generated 4-methoxyphenyl isocyanate back to 0-5 °C.

-

Reaction: Bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28% NH₄OH) dropwise. The reaction is typically rapid. Stir for 30 minutes at 0-5 °C and then for an additional hour at room temperature.

-

Work-up: Quench the reaction by adding water. The product often precipitates as a white solid. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Collect the solid product by filtration, wash with cold water and a non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity. [5]

Pathway II: Direct Carbamoylation of p-Anisidine

This approach bypasses the need for isolating or generating potentially hazardous isocyanates by reacting p-anisidine directly with a carbamoylating agent.

Reaction of p-Anisidine with Potassium Isocyanate

A practically simple, environmentally benign, and scalable method involves the reaction of an amine hydrochloride salt with potassium isocyanate (KOCN) in water. [3] Mechanism: In an acidic aqueous solution, potassium isocyanate generates isocyanic acid (HNCO). The p-anisidine, present as its hydrochloride salt, is in equilibrium with the free amine. The free amine then acts as a nucleophile, attacking the isocyanic acid in a manner analogous to the isocyanate reaction to form the target urea.

Caption: Urea formation from an amine and isocyanic acid.

Experimental Protocol: Aqueous Synthesis with KOCN

This protocol is adapted from a green chemistry approach for N-substituted ureas. [3]

-

Reagent Preparation: In a round-bottom flask, dissolve p-anisidine (1.0 eq) in water containing a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.

-

KOCN Addition: Add a solution of potassium isocyanate (1.1-1.2 eq) in water to the stirred amine salt solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The product, (4-Methoxyphenyl)urea, is sparingly soluble in water and will precipitate out as the reaction proceeds.

-

Isolation: After 2-4 hours (or upon completion as indicated by TLC), cool the reaction mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining salts (KCl) and unreacted starting materials. Dry the product under vacuum. This method often yields a product of high purity without the need for column chromatography. [3]

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as scale, available equipment, safety regulations, and desired purity.

| Feature | Pathway I (Isocyanate via Triphosgene) | Pathway II (Direct Carbamoylation with KOCN) |

| Reagent Hazard | Moderate (Triphosgene is a lachrymator and toxic). Requires anhydrous conditions. | Low (KOCN is a stable salt). Uses water as a solvent. |

| Scalability | Good, but requires careful control of exotherms and inert atmosphere. | Excellent, particularly for large-scale, green chemistry applications. [3] |

| Solvents | Anhydrous organic solvents (THF, CH₂Cl₂). | Water. [3] |

| Work-up | Can be complex (filtration of salts, extraction). | Simple filtration of the solid product. |

| Yield & Purity | Generally high yields (70-90%), purity depends on work-up. | Good to excellent yields (70% reported for this specific product), often high purity. [3] |

| Cost | Triphosgene and anhydrous solvents can be costly. | KOCN and water are inexpensive. |

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized (4-Methoxyphenyl)urea.

| Property | Expected Value/Data |

| Molecular Formula | C₈H₁₀N₂O₂ [6] |

| Molecular Weight | 166.18 g/mol [6] |

| Appearance | White to brown solid [3] |

| Melting Point | Not widely reported, estimated 180–200°C [7] |

| ¹H NMR (DMSO-d₆) | δ 8.29 (s, 1H, NH), 7.26–7.29 (m, 2H, Ar-H), 6.78–6.81 (m, 2H, Ar-H), 5.70 (s, 2H, NH₂), 3.68 (s, 3H, OCH₃) [3] |

| ¹³C NMR (DMSO-d₆) | Expected signals around δ 155 (C=O), 154 (C-OMe), 133 (C-NH), 120 (Ar-CH), 114 (Ar-CH), 55 (OCH₃). |

| Mass Spec (APCI) | (M + 1)⁺ = 167.0 [3] |

| CAS Number | 1566-42-3 [6] |

Safety and Handling

-

p-Anisidine: Toxic and can cause methemoglobinemia. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. [8]* Triphosgene: Highly toxic and a lachrymator. Handle only in a fume hood with extreme caution. Have a quenching solution (e.g., aqueous sodium bicarbonate) readily available.

-

Isocyanates: Potent respiratory sensitizers. Avoid inhalation of vapors or dust. [9]* Solvents: Anhydrous solvents are flammable and require handling under inert atmosphere to prevent moisture contamination.

Conclusion

The synthesis of (4-Methoxyphenyl)urea can be accomplished through several reliable pathways. The traditional method involving the in situ generation of 4-methoxyphenyl isocyanate from p-anisidine using triphosgene is highly effective but requires stringent handling of hazardous materials and anhydrous conditions. For a safer, more environmentally friendly, and easily scalable alternative, the direct reaction of p-anisidine with potassium isocyanate in water presents a compelling and elegant solution. The selection of the optimal pathway should be guided by a thorough assessment of laboratory capabilities, safety protocols, and the specific requirements of the research or development program.

References

- Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. (Source not directly linked, general reference to aryl urea synthesis)

- Reddy, K.U.M., Reddy, A.P., & Reddy, B.J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry.

- Wang, L., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8235.

- Lee, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1085-1094.

- Semantic Scholar. (n.d.). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates.

- Rotas, G., & Varvounis, G. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531.

- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10633-10638.

- ResearchGate. (2019). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides.

- PubChemLite. (n.d.). 4-methoxyphenylurea (C8H10N2O2).

- National Center for Biotechnology Information. (n.d.). p-Methoxyphenylurea. PubChem Compound Database.

- Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and.

- MDPI. (2019). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.

- ChemSynthesis. (n.d.). N,N'-bis(4-methoxyphenyl)urea.

- Google Patents. (1999). US5925762A - Practical synthesis of urea derivatives.

- SIELC Technologies. (n.d.). Urea, (4-methoxyphenyl)-.

- Matrix Fine Chemicals. (n.d.). (4-METHOXYPHENYL)UREA | CAS 1566-42-3.

- Wikipedia. (n.d.). p-Anisidine.

- NIST. (n.d.). Benzene, 1-isocyanato-4-methoxy-. NIST Chemistry WebBook.

- PubMed. (2001). Reactions of 4 methylphenyl isocyanate with amino acids.

- Wikipedia. (n.d.). Isocyanate.

- INEOS OPEN. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene.

- ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid.

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. p-Methoxyphenylurea | C8H10N2O2 | CID 74066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methoxy-N'-(4-methoxyphenyl)urea (52420-60-7) for sale [vulcanchem.com]

- 8. p-Anisidine: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]

- 9. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 1566-42-3 properties and suppliers

An In-depth Technical Guide to 2,6-Dimethoxyphenol

A Note on Chemical Identification: This guide focuses on the compound 2,6-Dimethoxyphenol, also known as Syringol. While the user query referenced CAS number 1566-42-3, authoritative chemical databases predominantly associate that number with 1-(4-Methoxyphenyl)urea[1][2][3][4]. The correct and widely recognized CAS number for 2,6-Dimethoxyphenol is 91-10-1 [5][6][7][8]. This guide will proceed with the properties and applications of 2,6-Dimethoxyphenol (CAS 91-10-1) to align with the chemical name in the topic.

Introduction

2,6-Dimethoxyphenol (Syringol) is an aromatic organic compound that serves as a cornerstone for innovation across multiple scientific disciplines. As the characteristic structural unit of syringyl (S) lignin, it is not only a key biomarker in biomass research but also a versatile precursor in organic synthesis and a subject of study for its bioactive properties[9]. This guide provides an in-depth exploration of its chemical properties, validated synthesis and modification protocols, and its applications for researchers in chemistry and drug development.

Core Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. 2,6-Dimethoxyphenol is typically a white to beige or light brown crystalline solid with a characteristic woody, smoky aroma[6][10].

Table 1: Physicochemical Properties of 2,6-Dimethoxyphenol (CAS 91-10-1)

| Property | Value | Source(s) |

| IUPAC Name | 2,6-Dimethoxyphenol | [5] |

| Synonyms | Syringol, Pyrogallol 1,3-dimethyl ether | [8] |

| Molecular Formula | C₈H₁₀O₃ | [5][7] |

| Molecular Weight | 154.16 g/mol | [5][7] |

| Appearance | Off-white to beige/tan crystalline powder | [11][12] |

| Melting Point | 50-57 °C | [7] |

| Boiling Point | 261 °C (at 760 mmHg) | [7][12] |

| Flash Point | 140 °C | [12] |

| Solubility | Slightly soluble in water; soluble in oils | [5] |

| InChI Key | KLIDCXVFHGNTTM-UHFFFAOYSA-N | [5][7] |

Spectroscopic Profile

Spectroscopic data is critical for confirming the identity and purity of the compound.

-

¹H NMR (CDCl₃, 90 MHz): Key shifts include signals for the methoxy protons and aromatic protons. Representative shifts are observed at δ (ppm): 3.87 (s, 6H, -OCH₃), 5.55 (s, 1H, -OH), and within the range of 6.50-6.89 for the aromatic protons[5].

-

¹³C NMR (CDCl₃, 15.09 MHz): Characteristic peaks are observed at δ (ppm): 56.27 (-OCH₃), 105.13, 119.10, 135.09, and 147.40 (aromatic carbons)[5].

-

Mass Spectrometry (EI): The mass spectrum shows a prominent molecular ion peak (M+) at m/z 154, consistent with its molecular weight. Key fragmentation peaks are also observed[5][8].

Synthesis, Purification, and Bio-modification

The synthesis of high-purity 2,6-Dimethoxyphenol is essential for reproducible research. Modern methods offer high yields and continuous production capabilities.

Protocol 1: High-Yield Synthesis via Microreactor

This protocol is based on a modern, efficient method utilizing a microreactor, which provides superior mixing and precise temperature control, leading to high yields and purity[13][14]. The underlying principle is the etherification of pyrogallic acid with dimethyl carbonate.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution by dissolving pyrogallic acid (1 molar equivalent), dimethyl carbonate (2.1 molar equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB) in methanol[13].

-

Microreactor Setup: Prime and pre-heat the microreactor system to the reaction temperature, typically between 120-140°C. The pressure is maintained at approximately 5 MPa[13][14].

-

Reaction Initiation: Pump the prepared solution into the microreactor at a defined flow rate (e.g., 2 mL/min) to achieve the desired residence time (e.g., 30 min)[13]. The use of a microreactor enhances mass and heat transfer, accelerating the reaction while minimizing side-product formation[13].

-

Work-up and Purification:

-

The effluent from the reactor is collected.

-

The methanol solvent is removed from the collected liquid via distillation.

-

The crude 2,6-Dimethoxyphenol is then purified by vacuum distillation to yield the final product with >99% purity[13].

-

Synthesis Workflow Diagram

Caption: High-yield synthesis of 2,6-Dimethoxyphenol using a microreactor.

Protocol 2: Enzymatic Modification for Enhanced Antioxidant Capacity

2,6-Dimethoxyphenol is an excellent substrate for laccase enzymes. This protocol describes how to enzymatically catalyze its dimerization to form 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol, a compound with significantly increased antioxidant activity[15][16]. This process is a green chemistry approach to synthesizing more potent bioactive molecules.

Step-by-Step Methodology:

-

Reaction Buffer: Prepare a suitable reaction buffer, such as a sodium acetate buffer (pH 5.0).

-

Substrate Solution: Dissolve 2,6-Dimethoxyphenol in the buffer to a final concentration of 1 mM.

-

Enzyme Addition: Add laccase enzyme to the substrate solution. The exact amount depends on the specific activity of the enzyme preparation.

-

Incubation: Incubate the reaction mixture at room temperature with gentle agitation. The reaction can be monitored spectrophotometrically by observing the formation of the colored dimer product.

-

Reaction Termination: Stop the reaction by adding a denaturing agent, such as ethanol, or by heat inactivation.

-

Product Analysis: The formation of the dimer can be confirmed using HPLC, and its antioxidant capacity can be quantified using standard assays like DPPH or ABTS and compared to the parent monomer. The dimer typically shows approximately double the antioxidant activity[15].

Enzymatic Dimerization Workflow

Caption: Workflow for the laccase-catalyzed dimerization of 2,6-Dimethoxyphenol.

Applications in Research and Drug Development

The unique structure of 2,6-Dimethoxyphenol makes it a valuable molecule in several high-impact research areas.

-

Synthetic Intermediate: It is a versatile building block in organic synthesis. Its reactive hydroxyl and methoxy-activated aromatic ring allow for the construction of more complex molecules, serving as an intermediary in the creation of pharmaceuticals, agrochemicals, and specialty chemicals[17].

-

Antioxidant Research: As a phenolic compound, it exhibits free radical scavenging activity. It is a model compound for studying structure-activity relationships of antioxidants, and as demonstrated, can be modified to create derivatives with enhanced potency[15][16].

-

Biochemical Probe: 2,6-Dimethoxyphenol is widely used as a standard substrate for determining laccase activity[10][16]. This is crucial in fields ranging from environmental bioremediation to industrial biotechnology.

-

Lignin and Biofuel Research: As a model compound for S-lignin, it is indispensable for studying the mechanisms of lignin depolymerization through thermal, catalytic, and enzymatic processes. These studies are fundamental to developing efficient methods for converting biomass into biofuels and other value-added chemicals[9].

-

Flavor and Fragrance Industry: It is a key component of smoke flavors, imparting a characteristic woody and smoky profile to foods and beverages like whiskey and savory seasonings[6][10].

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety.

-

Hazards: 2,6-Dimethoxyphenol is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[18][19][20].

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. If dust is generated, use a dust respirator[11][19].

-

Handling: Use in a well-ventilated area, such as a fume hood. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling[19][20].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and bases[11].

Trusted Suppliers

The following are established suppliers for sourcing high-purity 2,6-Dimethoxyphenol (CAS 91-10-1) for research purposes. It is always recommended to obtain a Certificate of Analysis (CoA) to verify purity.

-

Sigma-Aldrich (Merck)

-

Thermo Fisher Scientific

-

TCI Chemicals

-

Cayman Chemical

-

Loba Chemie

References

- PrepChem.com. (n.d.). Synthesis of 2,6-Dimethoxyphenol.

- TCI Chemicals. (n.d.). 2,6-Dimethoxyphenol MSDS.

- ChemicalBook. (n.d.). 2,6-Dimethoxyphenol synthesis.

- ECHEMI. (n.d.). 2,6-Dimethoxyphenol SDS, 91-10-1 Safety Data Sheets.

- Cayman Chemical. (2025). Safety Data Sheet - 2,6-Dimethoxyphenol.

- MetaSci. (n.d.). Safety Data Sheet 2,6-Dimethoxyphenol.

- PrepChem.com. (n.d.). Synthesis of 2,6-dimethoxy phenol.

- Parchem. (n.d.). 3,5-Dimethyl-2-nitroaniline (Cas 1566-42-3).

- PubChem. (n.d.). 2,6-Dimethoxyphenol. National Center for Biotechnology Information.

- Fisher Scientific. (2021). Safety Data Sheet - 2,6-Dimethoxyphenol.

- Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.

- Aceschem. (n.d.). CAS 1566-42-3 | 1-(4-Methoxyphenyl)urea.

- ChemicalBook. (n.d.). 2,6-Dimethoxyphenol | 91-10-1.

- Loba Chemie. (2017). 2,6-DIMETHOXYPHENOL EXTRA PURE MSDS.

- Benchchem. (2025). Technical Support Center: 2,6-Dimethoxyphenol Synthesis and Purification.

- Pharmaffiliates. (n.d.). CAS No : 1566-42-3 | Product Name : 1-(4-Methoxyphenyl)urea (BSC).

- Chemsrc. (2025). 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3.

- UniVOOK. (2024). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications.

- SpectraBase. (n.d.). 2,6-Dimethoxyphenol - Optional[MS (GC)] - Spectrum.

- ChemicalBook. (n.d.). 2,6-Dimethoxyphenol(91-10-1) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 2,6-Dimethoxyphenol 99 91-10-1.

- Atomaxchem. (n.d.). (4-methoxyphenyl)urea | CAS:1566-42-3.

- Benchchem. (2025). Application Notes and Protocols for Enzymatic Modification of 2,6-Dimethoxyphenol to Enhance Antioxidant Capacity.

- Human Metabolome Database. (2012). Showing metabocard for 2,6-Dimethoxyphenol (HMDB0034158).

- NIST. (n.d.). Phenol, 2,6-dimethoxy-. NIST WebBook.

- MedchemExpress. (n.d.). 2,6-Dimethoxyphenol-d6.

- Global Info Research. (n.d.). Exploring 2,6-Dimethoxyphenol: Properties, Applications, and Manufacturing.

- Benchchem. (n.d.). 2,6-Dimethoxyphenol: A Superior Model Compound for Syringyl Lignin Research.

Sources

- 1. aceschem.com [aceschem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3 | Chemsrc [chemsrc.com]

- 4. (4-methoxyphenyl)urea | CAS:1566-42-3 | Atomaxchem [en.atomaxchem.com]

- 5. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dimethoxyphenol | 91-10-1 [chemicalbook.com]

- 7. 2,6-Dimethoxyphenol 99 91-10-1 [sigmaaldrich.com]

- 8. Phenol, 2,6-dimethoxy- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. innospk.com [innospk.com]

- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 12. fishersci.com [fishersci.com]

- 13. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]

- 18. echemi.com [echemi.com]

- 19. sds.metasci.ca [sds.metasci.ca]

- 20. lobachemie.com [lobachemie.com]

Determining the Molecular Weight of 4-Methoxyphenylurea: An In-depth Technical Guide

This guide provides a comprehensive, technically detailed framework for the precise determination of the molecular weight of 4-Methoxyphenylurea. It is intended for researchers, scientists, and professionals in drug development who require methodologically sound and validated approaches to compound characterization. This document moves beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a self-validating system for generating reliable and reproducible results.

Introduction to this compound and the Imperative of Accurate Mass Determination

This compound (CAS 1566-42-3), also known as p-anisylurea, is a small organic molecule with the chemical formula C₈H₁₀N₂O₂.[1][2][3][4][5] Accurate determination of its molecular weight is a fundamental prerequisite in numerous scientific contexts, including chemical synthesis, quality control, and drug discovery. The molecular weight serves as a primary identifier and a critical parameter for verifying the integrity and purity of a synthesized compound. Any deviation from the theoretical mass can indicate the presence of impurities, incomplete reactions, or unexpected adducts, all of which can have significant consequences in downstream applications.

This guide will focus on the use of Electrospray Ionization Mass Spectrometry (ESI-MS), a powerful and widely adopted analytical technique for the molecular weight determination of polar, thermally labile compounds such as this compound.[6][7]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for methodological design. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |

| Average Molecular Weight | 166.18 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 166.074227566 Da | [2] |

| CAS Number | 1566-42-3 | [1][2][4][5] |

| IUPAC Name | (4-methoxyphenyl)urea | [2] |

| Melting Point | 164-165°C | [4] |

| Form | Powder to crystal | [5] |

Principle of Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process, thus reducing the likelihood of fragmentation.[7] This is particularly advantageous for obtaining clear molecular ion peaks. The process involves several key stages:

-

Sample Introduction and Nebulization : A dilute solution of the analyte is introduced through a fine, heated capillary to which a high voltage (typically 2-5 kV) is applied.[4] This high electric field causes the liquid to disperse into a fine aerosol of charged droplets.

-

Droplet Desolvation : The charged droplets are directed into a chamber with a countercurrent of heated drying gas (e.g., nitrogen).[8] This facilitates solvent evaporation, causing the droplets to shrink and the charge density on their surface to increase.

-

Ion Formation : As the solvent evaporates, the droplets reach a point of instability known as the Rayleigh limit, leading to "Coulomb fission" where they break into smaller droplets. This process repeats until gas-phase ions of the analyte are formed. For small molecules, this is often described by the Ion Evaporation Model (IEM).[4][8]

-

Mass Analysis : The generated ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).[9][10]

-

Detection : A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

For a small molecule like this compound, ESI-MS in positive ion mode is expected to primarily generate a protonated molecular ion, [M+H]⁺. The mass spectrometer will detect this ion at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton.

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the molecular weight of this compound using ESI-MS.

Caption: Experimental workflow for determining the molecular weight of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with steps included to ensure data quality and reliability.

1. Materials and Reagents

-

This compound sample

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Formic acid (optional, for aiding protonation)

-

2 mL autosampler vials with pre-slit septa[11]

-

0.22 µm syringe filters

-

Calibrated micropipettes

2. Instrument and Parameters

-

Mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Syringe pump for direct infusion.

-

Ionization Mode : Positive

-

Capillary Voltage : 3.5 - 4.5 kV

-

Drying Gas Flow : Dependent on instrument, typically 5-12 L/min

-

Drying Gas Temperature : 250-350 °C

-

Mass Range : m/z 100 - 500

3. Sample Preparation

The goal is to prepare a clean, dilute sample to avoid contaminating the instrument and to achieve a stable spray.[11]

-

Stock Solution Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol in a clean glass vial to create a 1 mg/mL stock solution.

-

Working Solution Preparation : Take 10 µL of the stock solution and dilute it with 990 µL of methanol (or a mixture of methanol and water) to achieve a final concentration of 10 µg/mL.[11] Rationale: Overly concentrated samples can lead to signal suppression, ion source contamination, and poor mass resolution.[11]

-

Acidification (Optional) : If the signal is weak, add 0.1% formic acid to the working solution. Rationale: Formic acid can improve the efficiency of protonation for molecules with basic sites, leading to a stronger [M+H]⁺ signal.

-

Filtration : Draw the final working solution into a syringe and pass it through a 0.22 µm syringe filter into a clean autosampler vial. Rationale: This step removes any particulate matter that could clog the fine capillary of the ESI source.[11]

4. Data Acquisition

-

Instrument Calibration : Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. This ensures high mass accuracy.

-

Sample Infusion : Load the prepared sample into a syringe and place it in the syringe pump. Infuse the sample into the ESI source at a low, stable flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Begin acquiring mass spectra in positive ion mode. Average multiple scans to improve the signal-to-noise ratio.

5. Data Analysis and Interpretation

-

Spectrum Examination : The resulting mass spectrum should show the relative abundance of ions as a function of their m/z ratio.

-

Peak Identification : Locate the most abundant peak in the spectrum, which is expected to be the protonated molecule [M+H]⁺. For this compound, with a molecular weight of 166.18 Da, the [M+H]⁺ peak should appear at an m/z of approximately 167.19.

-

Adduct Identification : Look for other potential adducts, such as the sodium adduct [M+Na]⁺ (at m/z ~189.17) or the potassium adduct [M+K]⁺ (at m/z ~205.16). The presence of these adducts can further confirm the molecular weight.[1]

-

Molecular Weight Calculation : Subtract the mass of the adduct ion (e.g., H⁺, ~1.0078 Da) from the observed m/z of the molecular ion peak to determine the experimental molecular weight of the neutral molecule.

-

Validation : Compare the experimentally determined molecular weight to the theoretical molecular weight (166.18 g/mol ). A high-resolution mass spectrometer can provide a mass accuracy of less than 5 ppm, allowing for unambiguous confirmation.[12]

Conclusion

The precise determination of the molecular weight of this compound is a critical step in its characterization. By employing Electrospray Ionization Mass Spectrometry with a carefully considered and methodologically sound protocol, researchers can achieve high-confidence results. This guide provides the foundational principles, a detailed experimental workflow, and the rationale behind key procedural steps to ensure the generation of accurate and reproducible data, upholding the principles of scientific integrity for professionals in research and drug development.

References

- National Center for Biotechnology Information, "p-Methoxyphenylurea", PubChem Compound Summary for CID 74066, [Link]

- precisionFDA, "P-METHOXYPHENYLUREA", [Link]

- Chemsrc, "1-(4-Methoxyphenyl)urea | CAS#:1566-42-3", [Link]

- National Center for Biotechnology Information, "((4-Methoxyphenyl)methyl) hydrogen (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)malonate", PubChem Compound Summary for CID 12763316, [Link]

- University of Oxford, "Sample Preparation Protocol for ESI Accur

- National Center for Biotechnology Information, "4-Methoxyphenol", PubChem Compound Summary for CID 9015, [Link]

- TutorChase, "How can mass spectrometry determine molecular weight of organic compounds?", [Link]

- National Center for Biotechnology Information, "4-Methoxybenzophenone", PubChem Compound Summary for CID 69146, [Link]

- IonSource, "Interpreting Electrospray Mass Spectra", [Link]

- Waters Corporation, "Interpreting Mass Spectrometry Output", [Link]

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). "Electrospray ionisation mass spectrometry: principles and clinical applications". The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

- Quora, "Can a mass spectrometer determine the structure of an organic compound?", [Link]

- Wikipedia, "Electrospray ioniz

- ResearchGate, "How to guarantee the purity of compounds in the laboratory and the determin

- Ghosh, C., & Pradeep, T. (2012). "Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte". In Mass Spectrometry. InTech. [Link]

- LibreTexts, "1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry", Chemistry LibreTexts, [Link]

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular weight determination of peptides and proteins by ESI and MALDI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. poseidon-scientific.com [poseidon-scientific.com]

- 5. ionsource.com [ionsource.com]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. tutorchase.com [tutorchase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. benchchem.com [benchchem.com]

Solubility Profile of 4-Methoxyphenylurea: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxyphenylurea (CAS 1566-42-3). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to deliver a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure's influence on solvent interaction, provide a robust, step-by-step protocol for experimental solubility determination using the gold-standard equilibrium shake-flask method, and offer insights into interpreting the resulting data. This guide is structured to empower researchers to not only measure but also predict and modulate the solubility of this compound for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction to this compound

This compound, also known as p-anisylurea, is a substituted urea derivative with the chemical formula C₈H₁₀N₂O₂.[1][2] Its structure features a central urea moiety flanked by a methoxy-substituted phenyl group.

-

Molecular Weight: 166.18 g/mol [3]

-

Melting Point: 164-165°C[4]

-

Appearance: White to almost white powder or crystal[3]

The urea functional group is a cornerstone in medicinal chemistry, known for its ability to form strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor.[5] The presence and nature of substituents on the urea nitrogens critically modulate the molecule's overall physicochemical properties, including solubility, permeability, and bioavailability, making a thorough understanding of its solubility profile essential for effective application.[5]

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This balance is dictated by two primary energetic considerations: the energy required to overcome the solute-solute interactions in the crystal lattice and the energy released from the formation of solute-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, grounded in the principle that substances with similar intermolecular forces are more likely to be miscible.

Molecular Structure Analysis of this compound

The solubility behavior of this compound is a direct consequence of its bifunctional nature:

-

The Urea Moiety (-NH-CO-NH-): This group is highly polar and capable of extensive hydrogen bonding. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[6] This functionality drives solubility in polar, protic solvents.

-

The Methoxyphenyl Group (CH₃O-C₆H₄-): This aromatic ring introduces significant non-polar, hydrophobic character. While the methoxy group's oxygen atom can act as a weak hydrogen bond acceptor, the overall contribution of this part of the molecule is to favor solubility in less polar or non-polar organic solvents.

The interplay between the hydrophilic urea core and the hydrophobic methoxyphenyl tail dictates that this compound will exhibit moderate solubility in a range of solvents, with peak solubility likely occurring in polar aprotic solvents that can satisfy the hydrogen-bonding requirements of the urea group without the competing self-association seen in highly protic solvents like water.

Expected Solubility Trends by Solvent Class

Based on the molecular structure, we can predict a general trend for the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol Causality:

-

Step 1 & 2: Using an excess of solid ensures that the resulting solution is saturated. [7]Preparing a supersaturated sample and allowing it to precipitate provides a second, independent confirmation of the thermodynamic equilibrium point. [8]* Step 4: A duration of 24-48 hours is typically sufficient for most compounds to reach equilibrium. For compounds with slow dissolution kinetics, this time may need to be extended.

-

Step 7: Immediate filtration is critical to prevent the precipitation of the solute from the saturated solution due to temperature changes or solvent evaporation, which would lead to an underestimation of solubility. [7]* Step 9: Quantification requires a validated analytical method. For UV-Vis spectroscopy, a calibration curve must be generated using solutions of known concentrations. This compound has a reported λmax of 289 nm in ethanol, which can serve as a starting point for method development. [3]

Data Presentation and Interpretation

Quantitative solubility data should be compiled into a clear, organized table to facilitate comparison across different solvents and temperatures.

Illustrative Solubility Data Table

The following table presents a hypothetical yet plausible solubility profile for this compound at 25°C, based on the theoretical principles discussed. Researchers should replace this with their experimentally determined values.

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Qualitative Assessment |

| Polar Protic | Water | 80.1 | < 0.1 | Very Slightly Soluble |

| Methanol | 32.7 | ~5.0 | Sparingly Soluble | |

| Ethanol | 24.5 | ~2.5 | Slightly Soluble | |

| Polar Aprotic | DMSO | 46.7 | > 50 | Freely Soluble |

| Acetone | 20.7 | ~20.0 | Soluble | |

| Acetonitrile | 37.5 | ~8.0 | Sparingly Soluble | |

| Non-Polar | Toluene | 2.4 | < 0.5 | Very Slightly Soluble |

| Hexane | 1.9 | < 0.01 | Practically Insoluble |

Interpretation: The illustrative data show the highest solubility in a polar aprotic solvent (DMSO), where the solvent can effectively solvate the polar urea group via hydrogen bond acceptance without the high energy cost of disrupting a strongly self-associated solvent network like water. Solubility is moderate in alcohols and lower in non-polar solvents, aligning with our theoretical predictions.

Conclusion

The solubility of this compound is a complex property dictated by the dual hydrophilic and hydrophobic nature of its molecular structure. While theoretical principles provide a strong predictive framework, accurate quantitative data can only be obtained through rigorous experimental determination. The shake-flask method detailed in this guide offers a reliable and robust pathway to generating high-quality solubility data. This information is a critical prerequisite for the successful design of chemical reactions, purification strategies, and, particularly in the pharmaceutical sciences, the development of viable drug delivery systems.

References

- Hefter, G., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. (URL: [Link])

- SlideShare. (n.d.). solubility experimental methods.pptx. (URL: [Link])

- Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1737. (URL: [Link])

- Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). Urea Structure and Its Impact on Solubility. (URL: [Link])

- Solubility of Things. (n.d.). Urea. (URL: [Link])

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (URL: [Link])

- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Alloprof. (n.d.). Measuring Solubility. (URL: [Link])

- Jinjiang Melamine. (n.d.). Solubility Of Urea Overview. (URL: [Link])

- Solubility of Things. (n.d.). Urea. (URL: [Link])

- precisionFDA. (n.d.). P-METHOXYPHENYLUREA. (URL: [Link])

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74066, p-Methoxyphenylurea. (URL: [Link])

- National Center for Biotechnology Information. (2021).

- ResearchGate. (2020). Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents. (URL: [Link])

Sources

- 1. GSRS [precision.fda.gov]

- 2. p-Methoxyphenylurea | C8H10N2O2 | CID 74066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1566-42-3 [chemicalbook.com]

- 4. This compound CAS#: 1566-42-3 [m.chemicalbook.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea Structure and Its Impact on Solubility [hbgxchemical.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

The Phenylurea Scaffold: A Chronicle of Chemical Versatility from Agriculture to Oncology

An In-depth Technical Guide on the Historical Discovery and Development of Phenylurea Compounds

Abstract

The phenylurea scaffold, a deceptively simple chemical motif, represents one of the most versatile and impactful privileged structures in modern science. Its journey, spanning over seven decades, is a compelling narrative of serendipitous discovery, rational design, and profound societal impact. This guide chronicles the historical discovery and developmental trajectory of phenylurea compounds, beginning with their revolutionary introduction as agricultural herbicides, followed by their pivotal role in transforming diabetes management as sulfonylureas, and culminating in their modern application as life-extending targeted cancer therapeutics. We will explore the key scientific breakthroughs, delve into the structure-activity relationships that guided their evolution, and detail the mechanistic principles that underpin their diverse biological activities. This technical guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and providing a foundation for future innovation.

The Agricultural Revolution: Phenylurea Herbicides

The story of phenylureas begins not in a pharmacy, but in the field. In the post-war era of agricultural intensification, the need for effective weed control was paramount. Scientists at DuPont embarked on a screening program that would change the face of agriculture.

1.1. Discovery and Foundational Compounds

In 1951, the synthesis and subsequent discovery of the herbicidal properties of 3-(p-chlorophenyl)-1,1-dimethylurea, commercially known as Monuron, marked the dawn of the phenylurea herbicide era.[1] Introduced by DuPont in 1952, Monuron was a non-selective, systemic herbicide that offered potent and long-lasting control of a broad spectrum of weeds, particularly in non-cropland areas.[1] This discovery was not an isolated event but the start of a major chemical family. The development of phenylurea herbicides expanded rapidly, leading to the introduction of numerous analogues like Diuron, Linuron, and Isoproturon, which offered varying degrees of selectivity and persistence for use in specific crops.[2][3][4]

1.2. Mechanism of Action: Inhibition of Photosystem II

The efficacy of phenylurea herbicides lies in their ability to disrupt the most fundamental of plant processes: photosynthesis. Specifically, they act as potent inhibitors of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[5][6][7]

Causality of Action: Phenylurea herbicides bind to the D1 quinone-binding protein within the PSII complex.[4][5][7] This binding event physically blocks the QB binding site, preventing the transfer of electrons from the primary quinone acceptor (QA) to the plastoquinone (PQ) pool. The interruption of this electron transport chain halts CO2 fixation and the production of ATP and NADPH, the energy currencies required for plant growth.[7] While this inhibition leads to slow starvation, the rapid herbicidal effect is caused by a secondary process: the blockage of electron flow promotes the formation of highly reactive oxygen species (ROS) which cause lipid peroxidation, membrane damage, and rapid cellular disintegration.[4][7]

Caption: Phenylurea herbicides bind to the D1 protein at Photosystem II, blocking electron transport.

A Paradigm Shift in Diabetes Management: The Sulfonylureas

One of the most remarkable chapters in the phenylurea story is the serendipitous discovery of their profound hypoglycemic effects. This finding originated from research into antibacterial sulfonamide compounds during the 1940s.[8]

2.1. Serendipitous Discovery

In 1942, while treating typhoid patients with a new sulfonamide (2254RP), Marcel Janbon observed that some patients developed severe hypoglycemic symptoms, with several lapsing into comas.[8][9][10] This adverse effect piqued the interest of physiologist Auguste Loubatières, who subsequently demonstrated that the compound stimulated insulin secretion from the pancreas.[9][10] He conducted seminal experiments showing the drug was ineffective in fully pancreatectomized animals, correctly proposing that its action required functional pancreatic β-cells.[8][10] This foundational work laid the groundwork for the development of the sulfonylureas, a class of drugs that would become a mainstay of type 2 diabetes treatment for over 50 years.[11][12]

The first sulfonylurea marketed for diabetes was Carbutamide, though it was later withdrawn due to toxicity.[12] This led to the development of first-generation drugs like Tolbutamide in the 1950s, followed by more potent second-generation agents such as Glibenclamide (Glyburide), Glipizide, and Gliclazide.[12][13][14]

2.2. Mechanism of Action: KATP Channel Modulation

Sulfonylureas exert their glucose-lowering effect by directly targeting the ATP-sensitive potassium channel (KATP) on the plasma membrane of pancreatic β-cells.[11][15]

Causality of Action: The KATP channel is a complex of two subunits: the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[15][16] Sulfonylureas bind with high affinity to the SUR1 subunit.[15][16] This binding event induces closure of the potassium channel, preventing the efflux of K+ ions from the cell.[11][15] The resulting accumulation of positive charge inside the cell leads to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels, causing an influx of Ca2+ into the cell.[15] The rise in intracellular calcium triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[15][16]

Caption: Sulfonylureas close KATP channels in β-cells, leading to insulin secretion.

2.3. Data Summary: Generations of Sulfonylureas

The evolution from first to second-generation sulfonylureas was driven by the need for increased potency and improved pharmacokinetic profiles.

| Generation | Examples | Relative Potency | Key Characteristics |

| First | Tolbutamide, Chlorpropamide | Lower | Larger doses required; longer half-lives for some agents (e.g., Chlorpropamide) leading to higher risk of hypoglycemia.[12][14] |

| Second | Glyburide (Glibenclamide), Glipizide, Gliclazide | Higher | ~100x more potent than first-generation; lower doses needed, reducing risk of certain side effects.[12][13] |

| Third | Glimepiride | High | Similar potency to second-generation but may have differences in binding to the SUR subunit, potentially offering a slightly different clinical profile.[14] |

The Modern Era: Phenylurea-based Kinase Inhibitors in Oncology

The inherent ability of the N,N'-diphenylurea structure to form critical hydrogen bonds made it an ideal scaffold for a new class of therapeutics: protein kinase inhibitors. This realization led to the development of targeted cancer therapies, most notably Sorafenib.

3.1. Rational Drug Design and Discovery of Sorafenib

Developed by Bayer and Onyx Pharmaceuticals, Sorafenib (Nexavar) was the culmination of a rational drug design and high-throughput screening campaign aimed at discovering inhibitors of the Raf/MEK/ERK signaling pathway, a critical driver of tumor cell proliferation.[17][18] Initially identified as a potent inhibitor of Raf-1 kinase, further studies revealed its power as a multi-kinase inhibitor, targeting both tumor cell proliferation and angiogenesis (the formation of new blood vessels that feed a tumor).[19][20][21] The discovery cycle, from initial screening to FDA approval for advanced renal cell carcinoma in 2005, was completed in just 11 years.[18][22] Sorafenib is now approved for several cancers, including hepatocellular carcinoma and thyroid cancer.[17][19]

3.2. Mechanism of Action: Multi-Kinase Inhibition

Sorafenib's efficacy stems from its dual mechanism of action, simultaneously targeting kinases involved in tumor growth and tumor angiogenesis.[23][24]

-